molecular formula C18H22N4O2S2 B2577230 N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide CAS No. 392299-94-4

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide

Cat. No.: B2577230
CAS No.: 392299-94-4
M. Wt: 390.52
InChI Key: FYIGJXSKYJELHJ-UHFFFAOYSA-N
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Description

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide is a complex organic compound known for its unique structure and diverse applications in scientific research. It belongs to the class of thiadiazole compounds, which are known for their biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide can be achieved through a multi-step process:

  • Formation of the Thiadiazole Ring: : The initial step involves the cyclization of appropriate thiourea derivatives with hydrazine derivatives under controlled conditions to form the 1,3,4-thiadiazole ring.

  • Attachment of the Quinoline Derivative: : This step involves the coupling of the thiadiazole ring with a 3,4-dihydroquinoline derivative through a nucleophilic substitution reaction.

  • Introduction of Pivalamide: : Finally, pivalamide is introduced through an amide coupling reaction using suitable activating agents.

Industrial Production Methods

While specific industrial methods for the production of this compound are not widely documented, typical industrial syntheses involve optimizing the above steps for large-scale production. This includes using automated reactors, continuous flow systems, and ensuring high purity and yield through advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions to form sulfoxide or sulfone derivatives.

  • Reduction: : Reduction reactions can reduce the quinoline moiety to dihydroquinoline.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can modify the thiadiazole or quinoline rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).

  • Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4).

  • Substitution Conditions: : Often involve catalysts like palladium, bases or acids depending on the specific substitution reaction.

Major Products Formed

  • Oxidation Products: : Sulfoxides, sulfones.

  • Reduction Products: : Dihydroquinoline derivatives.

  • Substitution Products: : Various substituted thiadiazole and quinoline derivatives.

Scientific Research Applications

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide is widely used in various fields of scientific research:

  • Chemistry: : It serves as a precursor for the synthesis of complex organic molecules.

  • Biology: : Studied for its potential antimicrobial, antifungal, and anticancer activities.

  • Medicine: : Investigated for its role as a pharmacophore in drug design and development.

  • Industry: : Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which this compound exerts its effects is largely dependent on its structural features:

  • Molecular Targets: : It may interact with enzymes, receptors, or DNA due to its heterocyclic nature.

  • Pathways Involved: : Potential pathways include inhibition of microbial growth, interference with cancer cell proliferation, or modulation of enzymatic activity.

Comparison with Similar Compounds

When comparing N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide with similar compounds, its uniqueness stands out due to:

  • Structural Uniqueness: : The presence of both a quinoline and a thiadiazole ring.

  • Functional Group Diversity: : The combination of pivalamide and thiadiazole moieties.

Similar Compounds

  • N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)methylamide

  • N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetylamide

These compounds share similar core structures but differ in their functional groups, leading to varied applications and activities.

So, what do you think about the multifaceted nature of this compound?

Properties

IUPAC Name

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S2/c1-18(2,3)15(24)19-16-20-21-17(26-16)25-11-14(23)22-10-6-8-12-7-4-5-9-13(12)22/h4-5,7,9H,6,8,10-11H2,1-3H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIGJXSKYJELHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NN=C(S1)SCC(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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